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Compound of Interest

Compound Name: PF-03654764

Cat. No.: B1256340

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and
pharmacological profile of PF-03654764, a potent and selective histamine H3 receptor

antagonist. The information is curated to support research and development efforts in fields

such as allergic rhinitis, for which this compound has been investigated.[1]

Chemical Structure and Properties

PF-03654764, with the IUPAC name trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-
N-(2-methylpropyl)cyclobutane-1-carboxamide, is a small molecule antagonist of the histamine

H3 receptor.[2] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier Value
trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-
IUPAC Name yimethyl)phenyl]-N-(2-
methylpropyl)cyclobutane-1-carboxamide[2]
CC(C)CNC(=0O)[C@H]1C--INVALID-LINK--
SMILES
(C1)C1=CC(F)=C(CN2CCcCC2)C=C1]3]
Molecular Formula C20H28F2N20][2]
CAS Number 935840-35-0
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Physicochemical Properties

Property Value
Molecular Weight 350.45 g/mol
pKa (Strongest Basic) 8.15

Solubility 10 mM in DMSO
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bond Count 6

Pharmacological Properties

PF-03654764 is a potent and selective antagonist of the histamine H3 receptor, a G protein-
coupled receptor primarily expressed in the central nervous system.[4]

Mechanism of Action

As a histamine H3 receptor antagonist, PF-03654764 blocks the inhibitory presynaptic
autoreceptors on histaminergic neurons.[4] This action prevents the negative feedback loop of
histamine, leading to increased histamine synthesis and release in the brain.[4] The H3
receptor also functions as a heteroreceptor, and its antagonism can modulate the release of
other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4]

Binding Affinity

PF-03654764 exhibits high binding affinity for the human and rat histamine H3 receptors.

Receptor Cell Line Ki (nM) pKi
Human H3 Whole cell assay 1.2 8.98
Rat H3 Whole cell assay 7.9 8.10
Human H3 HEK-293 cells 1.4 8.84
Rat H3 HEK-293 cells 19 7.73
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PF-03654764 demonstrates over 1000-fold selectivity for the H3 receptor compared to other
histamine receptor subtypes.[1][2]

Pharmacokinetics

Pharmacokinetic studies have been conducted in preclinical animal models.

Species Dose Cmax (ng/mL) AUCO0-24 (ng-h/mL)
10 mg/kg (oral, 14

Sprague-Dawley Rat 8057 67400
days)

Beagle Dog 1 mg/kg (oral, 7 days) 6302 18175

In human liver microsomes, PF-03654764 has a half-life (T1/2) of 120 minutes.[2]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gai/o-coupled receptor. Its activation inhibits adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels. As an antagonist, PF-03654764
blocks these downstream effects.
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Caption: Histamine H3 Receptor Signaling Pathway.
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Experimental Protocols
Synthesis of PF-03654764

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme
can be found in the primary literature describing its discovery. The synthesis involves a multi-
step process culminating in the formation of the final cyclobutanecarboxamide structure.

Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound
like PF-03654764 to the histamine H3 receptor.

Materials:

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human
histamine H3 receptor.

o Radioligand: [3H]Na-methylhistamine.

e Assay Buffer: 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClI2.

e Wash Buffer: 50 mM Tris-HCI, pH 7.4.

e Test Compound: PF-03654764 at various concentrations.

e Scintillation Fluid.

» 96-well filter plates.

Scintillation counter.

Procedure:

 Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and
homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes,
then wash and resuspend them in the assay buffer. Determine the protein concentration of
the membrane preparation.
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Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the
[3H]Na-methylhistamine radioligand, and varying concentrations of PF-03654764.

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to
reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell
harvester to separate bound from free radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound
radioligand.

Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using
a scintillation counter.

Data Analysis: Determine the IC50 value (the concentration of PF-03654764 that inhibits
50% of the specific binding of the radioligand). The Ki value can then be calculated using the
Cheng-Prusoff equation.
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Caption: Radioligand Binding Assay Workflow.
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Preclinical Development Workflow for Allergic
Rhinitis

The preclinical development of a histamine H3 receptor antagonist for allergic rhinitis typically
follows a structured workflow to assess efficacy and safety before clinical trials.
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Caption: Preclinical Development Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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